molecular formula C20H23ClN6O3 B2522263 (2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898459-69-3

(2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2522263
CAS No.: 898459-69-3
M. Wt: 430.89
InChI Key: YMUNJOOKIYWUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Developments

  • Macozinone for TB Treatment : The compound is structurally related to macozinone, a piperazine-benzothiazinone (PBTZ169), currently under Phase 1/2 clinical studies for tuberculosis (TB) treatment. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showing promise for more efficient TB drug regimens (Makarov & Mikušová, 2020).

Chemical Properties and Reactions

  • Nucleophilic Aromatic Substitution of the Nitro-Group : Research into nucleophilic aromatic substitution reactions involving compounds with nitro groups and piperidine demonstrates quantitative yields, highlighting the compound class's relevance in producing derivatives through specific chemical pathways (Pietra & Vitali, 1972).

  • Synthesis of 1,2-Oxazines and Related Compounds : The synthesis and chemical reactions involving oxazines and benzoxazines, which can be related to the structural motifs present in the compound of interest, show significant variability and potential for creating diverse chemical entities with potential applications in drug development and other fields (Sainsbury, 1991).

  • Piperazine Derivatives for Therapeutic Use : Piperazine, a core structure in the compound of interest, is significant in drug design, showing varied therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underscoring the importance of this chemical class in therapeutic developments (Rathi, Syed, Shin, & Patel, 2016).

Mechanism of Action

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3/c21-17-14-15(27(29)30)4-5-16(17)20(28)26-12-10-25(11-13-26)19-7-6-18(22-23-19)24-8-2-1-3-9-24/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUNJOOKIYWUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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